![molecular formula C14H11N3OS2 B2397748 3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide CAS No. 478063-22-8](/img/structure/B2397748.png)
3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide is a complex organic compound that features a pyrrole ring, a thiophene ring, and a hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Formation of the Hydrazide Group: This involves the reaction of a carboxylic acid derivative with hydrazine or a hydrazine derivative.
Condensation Reaction: The final step involves the condensation of the pyrrole and thiophene derivatives with the hydrazide group under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hydrazide group, converting it to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe or reagent in various biological assays and studies.
Mécanisme D'action
The mechanism of action of 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-pyrrol-2-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
- 3-(1H-pyrrol-3-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide
Uniqueness
The unique combination of the pyrrole and thiophene rings with the hydrazide group in 3-(1H-pyrrol-1-yl)-N’-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide provides it with distinct chemical properties and potential biological activities that may not be present in similar compounds.
Propriétés
Numéro CAS |
478063-22-8 |
|---|---|
Formule moléculaire |
C14H11N3OS2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-pyrrol-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS2/c18-14(16-15-10-11-4-3-8-19-11)13-12(5-9-20-13)17-6-1-2-7-17/h1-10H,(H,16,18)/b15-10+ |
Clé InChI |
VLIXWSAXCYRWFX-XNTDXEJSSA-N |
SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3 |
SMILES isomérique |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=CC=CS3 |
SMILES canonique |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=CS3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)

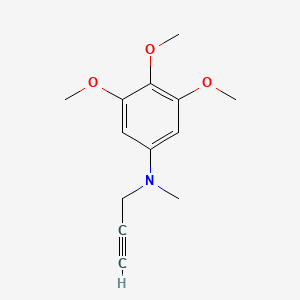
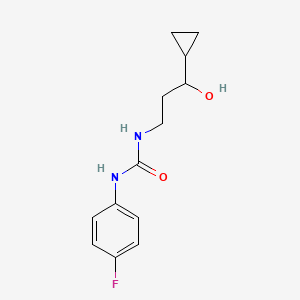
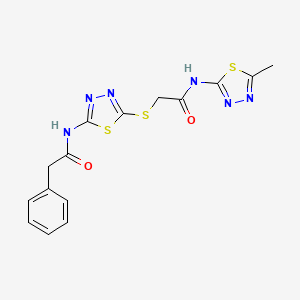

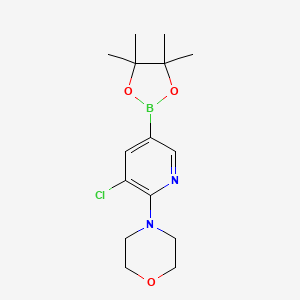

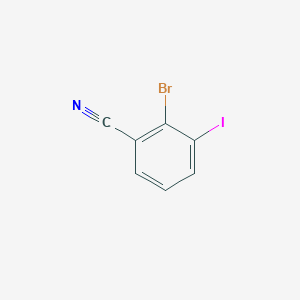
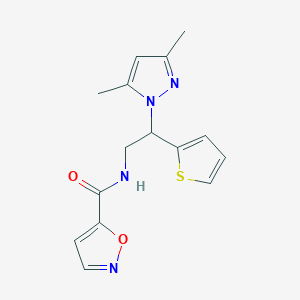
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2397685.png)
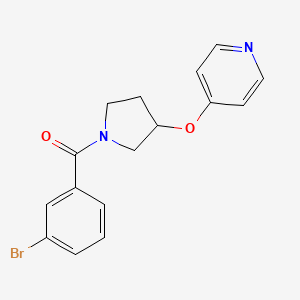
![methyl 4-[(3-ethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2397687.png)
